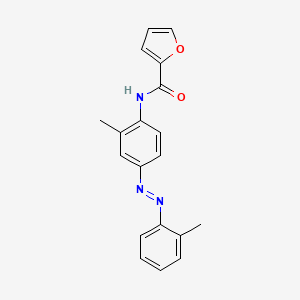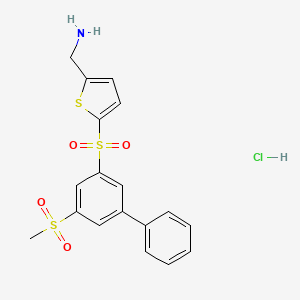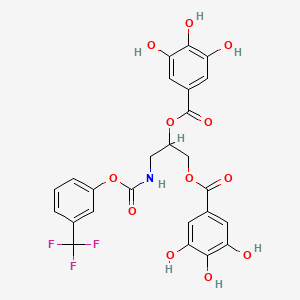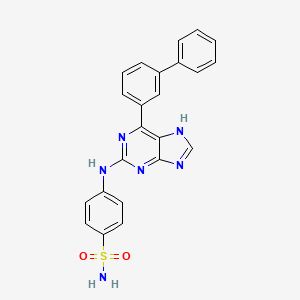
(E)-N-(2-methyl-4-(o-tolyldiazenyl)phenyl)furan-2-carboxamide
Overview
Description
CHD-5, also known as Chromodomain Helicase DNA Binding Protein 5, is a member of the chromodomain helicase DNA-binding protein family. This family is characterized by a chromodomain, a helicase ATP-binding domain, and an additional functional domain. CHD-5 is a neuron-specific protein that plays a crucial role in chromatin remodeling and gene transcription. It is also considered a potential tumor suppressor gene, particularly in the context of neuroblastoma .
Scientific Research Applications
CHD-5 has several scientific research applications, including:
Chemistry: Used in studies related to chromatin remodeling and gene transcription.
Biology: Plays a role in the development of the nervous system and acts as a tumor suppressor.
Medicine: Investigated for its potential role in treating neuroblastoma and other cancers.
Industry: Used in the production of pharmaceuticals and agricultural chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CHD-5 involves complex biochemical processes. One method includes the reduction of resorcinol with a hydrogen donor in the presence of a metal catalyst to produce 1,3-cyclohexanedione, which is a precursor for CHD-5 . This process typically involves high pressures and alkaline conditions.
Industrial Production Methods
the production of related compounds often involves hydrogenation of aromatic hydroxy compounds using catalysts such as Raney nickel, ruthenium, or rhodium on supports .
Chemical Reactions Analysis
Types of Reactions
CHD-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas and metal catalysts such as palladium on carbon.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or hydrocarbons .
Mechanism of Action
CHD-5 exerts its effects by binding to DNA through histones and regulating gene transcription. It specifically recognizes and binds trimethylated ‘Lys-27’ (H3K27me3) and non-methylated ‘Lys-4’ of histone H3. As a component of the histone deacetylase NuRD complex, it participates in the remodeling of chromatin. CHD-5 activates the expression of genes promoting neuron terminal differentiation and positively regulates the trimethylation of histone H3 at ‘Lys-27’, thereby repressing genes that promote differentiation into non-neuronal cell lineages .
Comparison with Similar Compounds
Similar Compounds
CHD1: Another member of the chromodomain helicase DNA-binding protein family, involved in chromatin remodeling.
CHD2: Similar to CHD-5, it plays a role in gene transcription and chromatin remodeling.
CHD3: Functions in chromatin remodeling and is part of the NuRD complex.
Uniqueness of CHD-5
CHD-5 is unique due to its neuron-specific expression and its role as a potential tumor suppressor in neuroblastoma. Unlike other members of the chromodomain helicase DNA-binding protein family, CHD-5 specifically regulates genes involved in neuron terminal differentiation and represses genes promoting differentiation into non-neuronal cell lineages .
properties
IUPAC Name |
N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-6-3-4-7-17(13)22-21-15-9-10-16(14(2)12-15)20-19(23)18-8-5-11-24-18/h3-12H,1-2H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQWQMVBBQKHGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701040171 | |
| Record name | 2-Furancarboxamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701040171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
289494-16-2 | |
| Record name | 2-Furancarboxamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701040171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 289494-16-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: CHD-5, chemically known as (E)-N-(2-methyl-4-(o-tolyldiazenyl)phenyl)furan-2-carboxamide, is a potent antagonist of the aryl hydrocarbon receptor (AHR). [, , ] The AHR is a ligand-activated transcription factor involved in various cellular processes, including xenobiotic metabolism, cell cycle regulation, and immune responses. [, , ]
A: While the exact binding mechanism is yet to be fully elucidated, CHD-5 acts as a competitive antagonist, likely binding to the ligand-binding domain of the AHR and preventing the binding of agonists. [, , ] This, in turn, inhibits AHR activation and downstream signaling.
A: By inhibiting AHR, CHD-5 effectively blocks agonist-induced AHR nuclear translocation, preventing the formation of the AHR-ARNT complex, and subsequently suppressing the transcription of AHR target genes. [, , ] This leads to the inhibition of AHR-mediated enzyme activity and changes in gene expression profiles related to xenobiotic metabolism, cell cycle control, and immune function. [, , ]
A: CHD-5 is a derivative of the known AHR antagonist CH223191. Research indicates that incorporating electronegative groups at the R1 position of the CH223191 scaffold significantly enhances AHR antagonistic properties. [, , ] CHD-5, with its specific R1 group, exemplifies this structure-activity relationship.
A: Studies demonstrate that CHD-5 exhibits potent AHR antagonistic activity comparable to, and in some assays even exceeding, that of its parent compound, CH223191. [, , ] Importantly, unlike CH223191, CHD-5 does not display AHR-independent proproliferative effects, suggesting improved selectivity. [, , ]
ANone: The provided research primarily focuses on the discovery and in vitro characterization of CHD-5 as a novel AHR antagonist. Information on its stability under various conditions and potential formulation strategies is not elaborated upon in these studies.
ANone: The research presented primarily focuses on the in vitro characterization of CHD-5. Data regarding its absorption, distribution, metabolism, excretion, and in vivo activity is not discussed.
ANone: No, the research papers provided do not discuss in vivo efficacy studies or clinical trials for CHD-5. The focus remains on its synthesis and in vitro characterization as a potent and selective AHR antagonist.
ANone: The provided research does not delve into potential resistance mechanisms or cross-resistance profiles of CHD-5. Further investigations are needed to explore these aspects.
ANone: The provided research focuses on the pharmacological characterization of CHD-5 and does not address its environmental impact or degradation.
ANone: The provided research does not include comparative analyses with other AHR antagonists, nor does it offer information on production costs or broader impact assessments.
ANone: Further research on CHD-5 could investigate:
A: The discovery of CHD-5 as a potent and selective AHR antagonist provides a valuable tool for investigating the role of AHR in various physiological and pathological processes. [, , ] It offers a starting point for the development of novel therapeutics targeting AHR signaling for the treatment of diseases where AHR dysregulation is implicated.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606555.png)

![3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide](/img/structure/B606561.png)
![N-[1-[3-(cyclopropylmethoxy)-3-(2-methylphenyl)azetidin-1-yl]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(5-methyl-1H-imidazol-4-yl)propanamide](/img/structure/B606562.png)
![7-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-6-Methoxy-2-Methyl-4-(Quinolin-4-Yl)-9h-Pyrimido[4,5-B]indole](/img/structure/B606564.png)
![(E)-3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6, 7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid](/img/structure/B606565.png)





